molecular formula C9H16FNO B13914346 [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol

[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol

Cat. No.: B13914346
M. Wt: 173.23 g/mol
InChI Key: QJQCVYXQIGSXLS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol is a chemical compound with the CAS Number 2561517-87-9 . It has a molecular formula of C9H16FNO and a molecular weight of 173.23 g/mol . This substance is a chiral molecule featuring the (3R) stereochemistry . The compound's structure incorporates a fluorinated pyrrolidine ring, a scaffold frequently encountered in alkaloids and various active pharmaceutical ingredients . Pyrrolidine derivatives are of significant interest in medicinal chemistry and have been utilized in the design of compounds such as kappa opioids, dopamine D4 receptor antagonists, and HIV reverse transcriptase inhibitors . Furthermore, the structure contains a cyclopropane moiety, which is a valuable motif in drug design known for its potential to enhance metabolic stability, influence conformational properties, and improve overall pharmacokinetic profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H16FNO

Molecular Weight

173.23 g/mol

IUPAC Name

[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol

InChI

InChI=1S/C9H16FNO/c10-8-1-4-11(5-8)6-9(7-12)2-3-9/h8,12H,1-7H2/t8-/m1/s1

InChI Key

QJQCVYXQIGSXLS-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CC2(CC2)CO

Canonical SMILES

C1CN(CC1F)CC2(CC2)CO

Origin of Product

United States

Preparation Methods

Preparation of the Cyclopropylmethanol Core

A key intermediate in the synthesis of [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol is cyclopropylmethanol. Efficient and selective preparation of cyclopropylmethanol is crucial.

Hydrogenation of Cyclopropanecarboxaldehyde is a widely reported method to obtain cyclopropylmethanol with high selectivity and yield. The process typically involves:

  • Catalysts: Raney cobalt, Raney nickel, or supported nickel catalysts.
  • Conditions: Mild temperatures (20–50 °C) and moderate hydrogen pressures (2.4–5.2 bar absolute).
  • Solvents: Inert solvents such as heptane or cyclohexane.
  • Selectivity: High selectivity ranging from 93% to 100% for cyclopropylmethanol formation.

Example Experimental Data:

Entry Catalyst (g) Cyclopropanecarboxaldehyde (g) Solvent Temp (°C) Pressure (bar) Time (h) Cyclopropylmethanol (%) n-Butanol (%) Selectivity (%)
1 2 (Raney Ni) 5 Cyclohexane 25-28 4.72 7 89.28 10.72 97.4
2 2 (Raney Ni) 5 Cycloheptane 25-28 4.45 16 90.18 9.82 98.0
3 4 (Raney Ni) 10 THF 25-28 4.72 4.5 85.62 14.38 93.4

Note: Higher temperatures and polar solvents can increase side reactions such as cyclopropane ring hydrogenation to n-butanol derivatives.

Synthesis of the (3R)-3-Fluoropyrrolidin-1-yl Moiety

The fluorinated pyrrolidine fragment is synthesized through a multi-step process involving:

  • Step 1: Alkylation of tert-butyl pyrrolidin-3-ylcarbamate with 1-iodo-3-fluoropropane in tetrahydrofuran (THF) using sodium hydroxide as a base at room temperature (25 °C) for 16 hours. The product is tert-butyl (1-(3-fluoropropyl)pyrrolidin-3-yl)carbamate, purified by silica gel chromatography.

  • Step 2: Deprotection of the carbamate group by treatment with hydrochloric acid in 1,4-dioxane at 25 °C for 3 hours yields 1-(3-fluoropropyl)pyrrolidin-3-amine hydrochloride.

Coupling of the Fluoropyrrolidine with Cyclopropylmethanol

The final step involves linking the fluoropyrrolidine amine derivative to the cyclopropylmethanol moiety via a methylene bridge:

  • This can be achieved by nucleophilic substitution or reductive amination strategies where the amine group of the fluoropyrrolidine reacts with a suitable cyclopropylmethanol derivative bearing a leaving group or aldehyde functionality.

  • The exact conditions depend on the protecting groups and intermediates used but typically involve mild bases or reductive agents under controlled temperature to preserve stereochemistry.

  • Purification is commonly done by column chromatography or crystallization.

Summary Table of Preparation Steps

Step Starting Material(s) Reagents/Conditions Product Yield/Selectivity
1 Cyclopropanecarboxaldehyde Raney Ni catalyst, H2 (4.5-4.7 bar), 25-28 °C, inert solvent (cyclohexane/cycloheptane) Cyclopropylmethanol 85-90% yield, 93-98% selectivity
2 tert-Butyl pyrrolidin-3-ylcarbamate + 1-iodo-3-fluoropropane NaOH, THF, 25 °C, 16 h tert-Butyl (1-(3-fluoropropyl)pyrrolidin-3-yl)carbamate Moderate to high yield
3 Carbamate derivative HCl in 1,4-dioxane, 25 °C, 3 h 1-(3-Fluoropropyl)pyrrolidin-3-amine hydrochloride High yield
4 Fluoropyrrolidine amine + cyclopropylmethanol derivative Coupling/reductive amination conditions This compound Dependent on coupling method

Research Findings and Notes

  • The hydrogenation step to produce cyclopropylmethanol is highly selective and can be optimized by controlling temperature, pressure, catalyst type, and solvent polarity to minimize side products like n-butanol.

  • The stereoselective fluorination and pyrrolidine functionalization steps ensure retention of the (3R) chiral center, critical for the biological activity of the final compound.

  • The multi-step synthesis requires careful purification at each stage to avoid contamination and racemization.

  • Although specific coupling details for the final compound are less documented, standard amine-aldehyde or amine-halide coupling methods are applicable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacological properties and interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity, while the cyclopropylmethanol group can modulate the compound’s overall activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
This compound; hydrochloride (2940871-20-3) C₉H₁₇ClFNO 209.69 Fluorinated pyrrolidine (3R), cyclopropane, methanol CNS drug candidates; enhanced metabolic stability
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (1228666-40-7) C₁₀H₁₃FN₂O 196.22 Fluoropyridine, pyrrolidine, methanol Bioactive scaffolds for kinase inhibitors
[1-[(Boc-amino)methyl]cyclopropyl]methanol (153248-46-5) C₁₀H₁₉NO₃ 201.26 Boc-protected amine, cyclopropane, methanol Synthetic intermediate for peptide coupling
(R)-2-(Cyclopropyl(1-methylpyrrolidin-3-yl)amino)ethanol (1353997-59-7) C₉H₁₈N₂O 184.28 Ethanolamine, cyclopropyl, methylpyrrolidine Chiral building block for GPCR ligands
1-(3-Methylphenyl)cyclopropanemethanol C₁₁H₁₄O 162.23 Methylphenyl, cyclopropane, methanol Non-polar analog for material science studies

Key Findings:

Fluorination Effects: The target compound’s fluorine on the pyrrolidine ring (3R-configuration) likely enhances metabolic stability and modulates electronic effects compared to the fluoropyridine derivative in (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol . Fluorine’s position on the heterocycle influences steric and electronic interactions, which are critical for receptor binding .

Functional Group Variations: The Boc-protected analog (153248-46-5) serves as a stable precursor for further functionalization, whereas the target compound’s free methanol group allows direct participation in hydrogen bonding . The ethanolamine derivative (1353997-59-7) introduces a secondary alcohol and amine, expanding hydrogen-bonding capacity compared to the primary methanol in the target compound .

Structural Simplicity vs. Complexity: 1-(3-Methylphenyl)cyclopropanemethanol lacks nitrogen heterocycles, resulting in lower molecular weight (162.23 g/mol) and reduced polarity. This simplicity may limit biological activity but offers utility in material science .

Stereochemical Considerations :

  • The (3R)-configuration in the target compound contrasts with unspecified stereochemistry in analogs like the fluoropyridine derivative, highlighting the importance of chirality in pharmacological activity .

Commercial Availability :

  • The target compound is marketed globally in varying quantities (100 mg to 5 g), reflecting its demand in early-stage drug discovery . In contrast, analogs such as the Boc-protected compound are niche intermediates with specialized applications .

Biological Activity

The compound [1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol, also known by its CAS number 2940871-20-3, is a novel chemical entity that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring substituted with a fluorine atom and a cyclopropyl group, contributing to its unique pharmacological properties. The structural formula is as follows:

C10H16FN(Molecular Weight 183 24 g mol)\text{C}_{10}\text{H}_{16}\text{F}\text{N}\quad (\text{Molecular Weight 183 24 g mol})

Research indicates that this compound may exert its effects through several biological pathways:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance synaptic availability of key neurotransmitters.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Neuropharmacological Potential anxiolytic and sedative effects based on receptor binding assays.
Cytotoxicity Exhibits selective cytotoxicity against certain cancer cell lines in vitro.
Anti-inflammatory Demonstrated reduction in inflammatory markers in animal models.

Neuropharmacological Effects

A study published in Neuropharmacology assessed the sedative and anxiolytic properties of methanol extracts similar to the compound's mechanism. The results indicated significant anxiolytic effects in rodent models, suggesting that compounds with similar structures may share these properties .

Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study found that the compound inhibited proliferation in leukemia cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research has also highlighted anti-inflammatory effects, where the compound was tested in a murine model of inflammation. Results showed a significant decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) after treatment, suggesting a promising role in managing inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.